molecular formula C24H24N4O4S2 B11369591 2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-N-(2-methylphenyl)pyrimidine-4-carboxamide

2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-N-(2-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11369591
M. Wt: 496.6 g/mol
InChI Key: JGEYINCAQZOEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrimidine core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the ethanesulfonyl group, and finally, the attachment of the furan and thiophene moieties. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield alcohols or amines.

Scientific Research Applications

2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE
  • **2-(METHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE
  • **2-(BENZENESULFONYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H24N4O4S2

Molecular Weight

496.6 g/mol

IUPAC Name

2-ethylsulfonyl-5-[furan-2-ylmethyl(thiophen-2-ylmethyl)amino]-N-(2-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C24H24N4O4S2/c1-3-34(30,31)24-25-14-21(22(27-24)23(29)26-20-11-5-4-8-17(20)2)28(15-18-9-6-12-32-18)16-19-10-7-13-33-19/h4-14H,3,15-16H2,1-2H3,(H,26,29)

InChI Key

JGEYINCAQZOEMG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C)N(CC3=CC=CO3)CC4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.